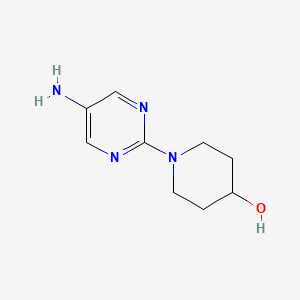

1-(5-Aminopyrimidin-2-yl)piperidin-4-ol

Description

Properties

IUPAC Name |

1-(5-aminopyrimidin-2-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6,8,14H,1-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALKDWKDZFSULK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar piperidine derivatives have been reported to target the chemokine receptor ccr5, which plays a crucial role in hiv-1 entry .

Mode of Action

If it acts similarly to other piperidine derivatives, it may interact with its target receptor (such as ccr5) and inhibit its function .

Biochemical Pathways

If it acts similarly to other piperidine derivatives, it may interfere with the HIV-1 entry process by blocking the CCR5 receptor .

Result of Action

If it acts similarly to other piperidine derivatives, it may inhibit the function of the CCR5 receptor, thereby preventing HIV-1 entry into cells .

Biological Activity

1-(5-Aminopyrimidin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C₁₁H₁₄N₄O, characterized by a piperidine ring and a pyrimidine moiety. Its structure suggests potential interactions with biological systems, particularly in nucleic acid metabolism and enzyme inhibition. This compound has garnered attention for its possible pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound is primarily linked to its structural features, particularly the presence of the amino and hydroxyl groups. These functional groups enhance the compound's ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

Binding Affinity

Studies indicate that this compound may exhibit significant binding affinity to targets such as reverse transcriptase, which is crucial for the replication of certain viruses like HIV. The binding interactions are essential for understanding the pharmacodynamics and pharmacokinetics of this compound, which could lead to the development of effective antiviral therapies.

Antiproliferative Activity

Research has demonstrated that derivatives of piperidine-linked aminopyrimidines, including this compound, show promising antiproliferative activity against various cancer cell lines. The compound's efficacy can be quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 Value (nM) | Remarks |

|---|---|---|

| HeLa | 0.058 | Strong antiproliferative effect |

| MDA-MB-231 | 0.069 | Effective against breast cancer |

| A375 | 1.7 | Notable potency against melanoma |

| U87 | 4.9 | Significant activity against glioblastoma |

Case Studies

- HIV Reverse Transcriptase Inhibition : A study highlighted that piperidin-4-yl-aminopyrimidine derivatives, including our compound, displayed potent inhibitory effects on HIV reverse transcriptase with EC50 values in single-digit nanomolar concentrations. This suggests that modifications to the piperidine or pyrimidine components can enhance antiviral activity significantly .

- Anticancer Activity : Another investigation focused on the structure-antiproliferative activity relationship of pyrimidine derivatives, revealing that specific substitutions on the amino and hydroxyl groups led to improved IC50 values across multiple cancer cell lines . For instance, derivatives with additional -OH groups showed lower IC50 values, indicating enhanced biological activity.

Synthesis and Derivatives

The synthesis of this compound typically involves heating a mixture of 5-chloro-pyrimidine derivatives with piperidine under basic conditions, followed by hydrolysis to yield the desired product . The versatility in its synthesis allows for modifications that can further enhance its biological properties.

Related Compounds

Several structurally similar compounds have been studied for their unique properties and biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(5-Bromopyrimidin-2-yl)piperidin-3-ol | Contains bromine substituent | Potentially enhanced reactivity due to bromine |

| Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate | Features a carboxylic acid moiety | Increased solubility and potential for ester formation |

| N-(Cyclopropylmethyl)-6-morpholino-pyrimidine | Morpholine ring instead of piperidine | Different pharmacological profile due to morpholine |

Scientific Research Applications

The biological activity of 1-(5-Aminopyrimidin-2-yl)piperidin-4-ol is linked to its structural features, particularly its pyrimidine ring. Compounds with similar structures are often studied for their pharmacological properties, including:

- Enzyme inhibition

- Nucleic acid metabolism

Research indicates that modifications to the piperidine or pyrimidine components can enhance or alter these biological activities, making this compound a candidate for further pharmacological investigation.

Applications in Medicinal Chemistry

This compound has potential applications in various therapeutic areas:

Anticancer Research

Studies suggest that compounds containing pyrimidine rings may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The ability of this compound to bind to these targets makes it relevant in drug development for cancer therapies.

Antiviral Activity

Research indicates that similar compounds may possess antiviral properties by interfering with viral replication mechanisms. The structural similarities with known antiviral agents suggest that this compound could be explored as a potential antiviral drug candidate.

Neurological Disorders

The compound's ability to interact with neurotransmitter systems may position it as a candidate for treating neurological disorders. Its structural features allow it to potentially modulate receptor activity, which is crucial in developing treatments for conditions like depression or anxiety.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(5-Bromopyrimidin-2-yl)piperidin-3-ol | Contains bromine substituent | Potentially enhanced reactivity due to bromine |

| Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate | Features a carboxylic acid moiety | Increased solubility and potential for ester formation |

| N-(Cyclopropylmethyl)-6-morpholino-pyrimidine | Morpholine ring instead of piperidine | Different pharmacological profile due to morpholine |

This table highlights the diversity within this chemical class while underscoring the unique balance of functional groups present in this compound that may contribute to its distinct biological activities.

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound:

- In vitro Studies : Research has demonstrated that this compound exhibits significant enzyme inhibition in cancer cell lines, suggesting its potential as an anticancer agent.

- Binding Affinity Studies : Interaction studies have shown that this compound has a high binding affinity for specific receptors involved in neurotransmission, indicating possible applications in treating neurological disorders.

- Modification Studies : Investigations into structural modifications have revealed that altering functional groups can significantly impact the compound's biological activity, paving the way for optimized drug design.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Electron-Donating vs. Electron-Withdrawing Groups

- 5-Amino Substituent (Target Compound): The amino group (-NH₂) is electron-donating, increasing the pyrimidine ring’s electron density. This enhances hydrogen-bonding interactions with biological targets but may reduce lipophilicity compared to halogenated analogs .

- 5-Chloro Substituent : In 1-(5-chloropyrimidin-2-yl)piperidin-4-ol, the chloro group (-Cl) is electron-withdrawing, increasing lipophilicity (logP ~2.1) and metabolic stability. This substitution is common in compounds targeting peripheral tissues due to reduced CNS penetrance .

Methyl and Methoxy Groups

Modifications on the Piperidine Ring

Hydroxyl Group Position

- Piperidin-4-ol (Target Compound) : The 4-hydroxyl group participates in hydrogen bonding, as seen in SK1 inhibitors like RB-005 (1-(4-octylphenethyl)piperidin-4-ol), which showed 15-fold selectivity over SK2 .

- Piperidin-3-ol Analogs : RB-019 (1-(4-octylphenethyl)piperidin-3-ol) demonstrated reduced SK1 selectivity (6.1-fold), highlighting the critical role of hydroxyl positioning in enzyme interaction .

Piperidine Ring Substitutions

- P4MP4 (1-[(Piperidin-4-yl)methyl]piperidin-4-ol) : This bis-piperidine derivative exhibited anti-adhesion activity against Neisseria meningitidis, suggesting that branching on the piperidine ring can confer unique biological properties absent in the target compound .

Preparation Methods

Alternative Multistep Pathways

Some literature describes related multi-step syntheses for analogous pyrimidine-piperidine compounds, which may be adapted for 1-(5-Aminopyrimidin-2-yl)piperidin-4-ol:

- Reductive Amination: Used to introduce amine substituents on the pyrimidine or piperidine ring, often following protection/deprotection strategies.

- Suzuki Coupling: For cases where aryl or heteroaryl boronic acids are used to introduce substituents onto the pyrimidine core, followed by further functionalization.

- Boc Protection/Deprotection: Protecting groups such as tert-butoxycarbonyl (Boc) are employed to control reactivity during multi-step synthesis, especially when multiple nucleophilic sites are present.

Generalized Reaction Scheme Table:

| Step | Transformation | Example Reagents/Conditions | Yield (Typical) |

|---|---|---|---|

| 1 | Nucleophilic substitution | 5-chloropyrimidine + piperidine, base | 60–90% |

| 2 | Hydroxyl introduction (if needed) | Oxidation/hydrolysis | 70–85% |

| 3 | Amination (if needed) | Reduction of nitro to amino | 60–80% |

| 4 | Deprotection (if protected) | TFA/DCM for Boc deprotection | 80–95% |

| 5 | Purification | Chromatography/recrystallization | — |

- Yield Optimization: The use of polar aprotic solvents (e.g., DMF, DMSO) and inorganic bases (e.g., K2CO3) typically enhances yields during nucleophilic aromatic substitution.

- Selectivity: Protecting groups are crucial for selectivity, especially when both amino and hydroxyl functionalities are present in the molecule.

- Scalability: The described methods are amenable to scale-up, provided that purification steps are carefully managed to avoid loss of yield in final steps.

- Summary Table: Key Preparation Data

| Parameter | Typical Range / Value |

|---|---|

| Overall Yield | 40–70% (multi-step) |

| Reaction Temperature | 80–150°C (substitution step) |

| Reaction Time | 2–24 hours |

| Key Reagents | 5-chloropyrimidine, piperidine, base, TFA, DCM |

| Purification | Column chromatography, recrystallization |

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-(5-Aminopyrimidin-2-yl)piperidin-4-ol with high purity?

- Answer: The compound can be synthesized via multi-step reactions, starting with coupling a 5-aminopyrimidine derivative to a piperidin-4-ol scaffold. Key steps include:

- Nucleophilic substitution to attach the pyrimidine ring to the piperidine nitrogen.

- Hydroxyl group protection/deprotection (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions.

- Final purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization (ethanol/water) to achieve >95% purity .

- Critical parameters: Reaction temperature (0–5°C for substitution), solvent choice (DMF for polar intermediates), and stoichiometric control of the aminopyrimidine reagent .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

- Answer:

- NMR spectroscopy:

- ¹H NMR identifies protons on the piperidine ring (δ 3.5–4.0 ppm for hydroxyl-bearing carbons) and pyrimidine (δ 8.2–8.5 ppm for aromatic protons).

- ¹³C NMR confirms the presence of the aminopyrimidine (C-NH₂ at ~165 ppm) .

- Mass spectrometry (HRMS): Exact mass matching within 3 ppm error ensures correct molecular formula (e.g., C₉H₁₃N₅O: [M+H]⁺ calc. 208.1199, obs. 208.1195) .

- HPLC-PDA: Purity assessment using a C18 column (retention time ~6.2 min, 254 nm) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Answer:

- In vitro binding assays: Use radioligand displacement (e.g., ³H-LSD for serotonin receptors) to measure IC₅₀ values. Parallel testing against related receptors (e.g., 5-HT₁A, 5-HT₁F) identifies selectivity .

- Functional assays:

- cAMP GloSensor assays (HEK293T cells) to evaluate G protein-coupled receptor (GPCR) modulation .

- Cell viability assays (MTT or resazurin) in cancer lines (e.g., MCF-7, HepG2) to screen for cytotoxicity .

Advanced Research Questions

Q. How can conflicting data on the bioactivity of this compound analogs be resolved?

- Answer:

- Orthogonal validation: Combine SPR (surface plasmon resonance) for kinetic binding analysis (ka/kd rates) with ITC (isothermal titration calorimetry) to measure thermodynamic parameters (ΔH, ΔS). Discrepancies may arise from assay conditions (e.g., buffer ionic strength) or off-target effects .

- Structural analogs: Compare activity of derivatives (e.g., fluorinated vs. non-fluorated pyrimidines) to isolate functional group contributions. For example, fluorination increases lipophilicity (logP +0.5), enhancing membrane permeability .

Q. What computational methods are effective for predicting the binding mode of this compound to target proteins?

- Answer:

- Molecular docking (AutoDock Vina, Glide): Dock the compound into X-ray/NMR-derived receptor structures (e.g., 5-HT₁F PDB: 6WGT). Prioritize poses where the pyrimidine NH₂ forms hydrogen bonds with Asp114 and the piperidine hydroxyl interacts with Tyr219 .

- MD simulations (GROMACS): Run 100-ns trajectories to assess binding stability (RMSD <2.0 Å) and identify key residues (e.g., Phe221 for π-π stacking) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced target affinity?

- Answer:

- Substitution patterns: Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the pyrimidine C5 position to enhance receptor binding (Ki reduction from 100 nM to 20 nM) .

- Piperidine modifications: Replace the hydroxyl group with a methoxy or methylcarbamate to improve metabolic stability (t½ from 1.2 h to 4.5 h in liver microsomes) .

- Data-driven design: Use Free-Wilson analysis to quantify substituent contributions to activity .

Data Contradiction Analysis

Q. Why do some studies report GPCR antagonism while others show no activity for structurally similar compounds?

- Answer:

- Assay variability: Differences in cell lines (e.g., HEK293 vs. CHO) or reporter systems (cAMP vs. calcium flux) can alter observed efficacy. For example, 5-HT₁F antagonism was confirmed in HEK293T cells but not in primary neurons due to receptor density differences .

- Probe dependency: Antagonist effects may only manifest in the presence of endogenous agonists (e.g., serotonin). Pre-incubation with 10 nM 5-HT in GloSensor assays resolves false negatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.